Defluoro Paroxetine, Hydrochloride
Description
Significance of Paroxetine (B1678475) Derivatives in Pharmaceutical Research
Paroxetine is a potent and specific inhibitor of serotonin (B10506) (5-HT) reuptake, a mechanism central to the treatment of various mood and anxiety disorders. wikipedia.orgnih.gov The extensive clinical use of Paroxetine has spurred significant research into its derivatives. This research aims to understand the molecular interactions with the serotonin transporter (SERT), explore potential improvements in efficacy and tolerability, and identify and characterize metabolites and impurities. derpharmachemica.compharmgkb.org The development and analysis of derivatives are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). derpharmachemica.com
Overview of Defluoro Paroxetine Hydrochloride Variants under Research
Several defluorinated variants of Paroxetine Hydrochloride are subjects of academic and industrial research. These compounds are often used as reference standards for impurities or as tools for pharmacological investigation.
This compound, also known as Desfluoroparoxetine Hydrochloride, is a significant impurity of Paroxetine. cymitquimica.comlgcstandards.com Its chemical structure lacks the fluorine atom on the phenyl ring. It is used as a reference standard in analytical methods to ensure the purity of Paroxetine drug substances. cymitquimica.comlgcstandards.com
Table 1: Chemical Properties of (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine Hydrochloride
| Property | Value |
| Molecular Formula | C19H21NO3·ClH |
| Molecular Weight | 347.84 g/mol |
| CAS Number | 324024-00-2 lookchem.comechemi.com |
| Synonyms | Desfluoroparoxetine Hydrochloride, Paroxetine Impurity A cymitquimica.comlgcstandards.com |
This table is interactive. Click on the headers to sort.
This derivative features an ethoxy group in place of the fluorine atom on the phenyl ring. simsonpharma.com It is a racemic mixture of the trans-isomers. simsonpharma.com Research on this compound focuses on its potential as a selective serotonin reuptake inhibitor and its use as a reference standard in analytical chemistry.
Table 2: Chemical Properties of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride
| Property | Value |
| Molecular Formula | C21H26ClNO4 |
| Molecular Weight | 391.9 g/mol nih.gov |
| CAS Number | 1346597-97-4 simsonpharma.com |
| Synonyms | (3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine Hydrochloride simsonpharma.com |
This table is interactive. Click on the headers to sort.
In this variant, the piperidine (B6355638) nitrogen is substituted with a benzyl (B1604629) group, and the fluorine atom is absent from the phenyl ring. nih.gov This compound is used in research and as a chemical intermediate. nih.govsigmaaldrich.com
Table 3: Chemical Properties of Defluoro N-Benzyl Paroxetine Hydrochloride
| Property | Value |
| Molecular Formula | C26H28ClNO3 |
| Molecular Weight | 438.0 g/mol nih.gov |
| CAS Number | 105813-39-6 nih.gov |
| Synonyms | N-Benzyldefluoroparoxetine hydrochloride nih.gov |
This table is interactive. Click on the headers to sort.
This compound is identified as a related compound of Paroxetine and is used for research purposes, particularly in proteomics. scbt.comcalpaclab.com It is a racemic mixture of the trans-isomers where the original fluorine's position is substituted by another 4-fluorophenyl group. scbt.com
Table 4: Chemical Properties of rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride
| Property | Value |
| Molecular Formula | C25H25ClFNO3 |
| Molecular Weight | 441.92 g/mol scbt.com |
| CAS Number | 1217655-87-2 scbt.com |
| Synonyms | USP Paroxetine Related Compound G scbt.com |
This table is interactive. Click on the headers to sort.
Halogenated Analogues of Paroxetine (e.g., Bromine, Iodine Substitutions)
The systematic replacement of the fluorine atom in Paroxetine with other halogens, such as bromine and iodine, has been a key strategy in neuropharmacological research to probe the binding mechanism of SSRIs to the serotonin transporter. elifesciences.orgnih.gov These halogenated analogues serve as powerful tools in structural biology, particularly in X-ray crystallography and cryo-electron microscopy (cryo-EM). elifesciences.orgnih.gov
Enantiopure analogues of paroxetine where the 4-fluoro moiety is substituted with either a bromo (Br-paroxetine) or iodo (I-paroxetine) group have been synthesized to investigate their interaction with SERT. elifesciences.orgnih.gov The rationale behind this substitution is to utilize the anomalous scattering properties of heavier atoms like bromine and iodine. biorxiv.org This technique allows for a more precise determination of the ligand's orientation, or "pose," within the transporter's binding site. elifesciences.orgbiorxiv.org
Studies have consistently shown that substituting the fluoro group with either a bromo or iodo group leads to a decrease in the binding affinity of the analogue for SERT. elifesciences.orgnih.gov Despite this reduction in affinity, the structural information gained from these analogues is invaluable. It provides mutually consistent insights into how paroxetine and its derivatives bind to the central substrate-binding site of SERT, stabilize its outward-open conformation, and ultimately inhibit serotonin transport. elifesciences.orgnih.gov The synthesis of a bromine-containing paroxetine analogue has been instrumental in providing mechanistic clues about the binding ambiguity at the central primary binding site of SERT. nih.gov
Interactive Table of Halogenated Paroxetine Analogues and their Research Significance:
| Analogue | Halogen Substitution | Key Research Finding | Research Application | Source(s) |
| Bromo-paroxetine | Bromine | Decreased binding affinity to SERT compared to Paroxetine. elifesciences.orgnih.gov | Used to define the binding pose in SERT via anomalous scattering in X-ray crystallography. elifesciences.orgbiorxiv.org | nih.govelifesciences.orgnih.gov |
| Iodo-paroxetine | Iodine | Decreased binding affinity to SERT compared to Paroxetine. elifesciences.orgnih.gov | Used to define the binding pose in SERT via anomalous scattering in X-ray crystallography. elifesciences.orgbiorxiv.org | elifesciences.orgnih.gov |
Research Applications of Defluoro Paroxetine Hydrochloride in Chemical and Biological Sciences
A significant finding is that the desfluoro (defluoro) analogue of paroxetine exhibits a binding affinity for the rat serotonin transporter (rSERT) that is comparable to that of paroxetine itself. nih.gov This demonstrates that the fluorine atom is not essential for the high-affinity interaction with the transporter, a crucial piece of information for medicinal chemists designing new SERT inhibitors. nih.gov While the fluoro group may enhance metabolic stability, its absence in Defluoro Paroxetine allows researchers to isolate and study the core pharmacophore's binding characteristics. nih.gov
Furthermore, Defluoro Paroxetine Hydrochloride is used as a standard for impurity profiling in the manufacturing of Paroxetine. Its availability as a research chemical allows for the development and validation of analytical methods to detect and quantify its presence in pharmaceutical-grade Paroxetine. chemicalbook.com
In essence, Defluoro Paroxetine Hydrochloride is a valuable tool for:
Structure-Activity Relationship (SAR) Studies: To understand the role of the fluorine atom in the binding of Paroxetine to SERT. nih.gov
Pharmacological Research: To investigate the fundamental interactions between the core paroxetine scaffold and the serotonin transporter. nih.gov
Analytical Chemistry: As a reference standard for impurity analysis in Paroxetine production. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
324024-00-2 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI Key |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Multi-step Synthetic Pathways for Defluoro Paroxetine (B1678475) Hydrochloride Derivatives
The synthesis of Defluoro Paroxetine Hydrochloride is a multi-step process that mirrors the established routes for Paroxetine itself, with the primary distinction being the use of a non-fluorinated phenyl starting material. nih.gov These pathways involve the sequential construction of the substituted piperidine (B6355638) ring, followed by the attachment of the benzodioxol moiety.
Piperidine Ring Formation Strategies
A critical phase in the synthesis is the construction of the 3,4-disubstituted piperidine core. This is often achieved through methods that allow for careful control over the stereochemistry at the C3 and C4 positions.
Paroxetine and its analogs require a specific trans configuration of the substituents at the C3 and C4 positions of the piperidine ring for biological activity. nih.govresearchgate.net The initial Grignard reaction typically yields a mixture of cis and trans isomers. google.com To obtain the desired trans isomer, the mixture is subjected to epimerization. This is commonly achieved by treating the isomeric mixture with a strong base, such as sodium methoxide. pharm.or.jp The process converts the kinetically favored cis isomer into the thermodynamically more stable trans isomer. google.com
Following the establishment of the correct trans stereochemistry in the ester intermediate, the ester group is reduced to a hydroxymethyl group. This reduction is typically carried out using a hydride reducing agent like lithium aluminum hydride (LiAlH₄) to yield the key intermediate, (3S,4R)-trans-4-phenyl-3-hydroxymethyl-1-methylpiperidine. google.compharm.or.jp
Core Formation through Coupling Reactions
With the chiral piperidinemethanol intermediate in hand, the next critical step is the etherification with a benzodioxol intermediate, typically sesamol (B190485) (3,4-methylenedioxyphenol), to form the complete core structure of Defluoro Paroxetine.
Several coupling methods can be employed for the condensation of the piperidinemethanol intermediate with sesamol.
DCC-mediated Condensation: One reported method involves the direct coupling of the alcohol (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine) with sesamol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often at elevated temperatures. drugfuture.com This approach can be directly adapted for the defluoro analog.
Activation via Leaving Groups: A more common and often higher-yielding strategy involves a two-step process. The hydroxymethyl group of the piperidine intermediate is first converted into a good leaving group, such as a sulfonate ester (mesylate or tosylate), by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. derpharmachemica.comresearchgate.net The resulting mesylated or tosylated intermediate is then coupled with sesamol in the presence of a base (e.g., sodium hydride or sodium isopropoxide) in a nucleophilic substitution reaction to form the desired ether linkage. pharm.or.jpresearchgate.net
The Mitsunobu reaction, which facilitates the dehydration and coupling of an alcohol and a pronucleophile using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), represents another viable, though less commonly cited in this specific context, method for this transformation.
Functional Group Introduction and Modification
The final steps of the synthesis involve modification of the piperidine nitrogen. The N-methyl group, present from the arecoline (B194364) starting material, must be removed to yield the secondary amine of the final product. derpharmachemica.com A standard procedure for N-demethylation involves reacting the N-methyl intermediate with phenyl chloroformate. google.comderpharmachemica.com This reaction forms an N-phenyl carbamate (B1207046) intermediate. google.com This stable, often crystalline carbamate is then subjected to hydrolysis, typically under basic conditions (e.g., using potassium hydroxide), to cleave the carbamate and yield the secondary amine, Defluoro Paroxetine. google.comgoogle.com The final step is the formation of a pharmaceutically acceptable salt, such as the hydrochloride salt, by treating the free base with hydrochloric acid. google.com
Synthetic Route Summary
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Grignard Reaction | Arecoline | Phenylmagnesium Bromide, Ether/Toluene (B28343) | cis/trans-1-methyl-4-phenylpiperidine-3-carboxylic acid methyl ester |
| 2 | Epimerization | cis-1-methyl-4-phenylpiperidine-3-carboxylic acid methyl ester | Sodium Methoxide (NaOMe) | trans-1-methyl-4-phenylpiperidine-3-carboxylic acid methyl ester |
| 3 | Reduction | trans-Ester Intermediate | Lithium Aluminum Hydride (LiAlH₄) | trans-4-phenyl-3-hydroxymethyl-1-methylpiperidine |
| 4 | O-Alkylation | trans-Alcohol Intermediate | 1. MsCl, Et₃N2. Sesamol, NaH | N-Methyl Defluoro Paroxetine |
| 5 | N-Demethylation | N-Methyl Defluoro Paroxetine | 1. Phenyl Chloroformate2. KOH (Hydrolysis) | Defluoro Paroxetine (free base) |
| 6 | Salt Formation | Defluoro Paroxetine (free base) | Hydrochloric Acid (HCl) | Defluoro Paroxetine Hydrochloride |
Stereochemical Isomerization Techniques (e.g., Cis-to-Trans Conversion)
The core structure of Paroxetine and its analogs contains two stereogenic centers, which can result in four possible stereoisomers: two cis and two trans. researchgate.netnih.gov The therapeutically active form is the (-)-trans isomer. researchgate.net Consequently, controlling the stereochemistry to favor the trans configuration is a crucial objective in the synthetic route.
Initial synthetic steps may yield a mixture of cis and trans isomers. drugfuture.com Epimerization can be employed to convert the undesired cis isomer to the more stable and desired trans isomer. This conversion is often achieved by treating the cis-piperidine methyl ester intermediate with a strong base, such as sodium methoxide. google.com The process takes advantage of the thermodynamic stability of the trans-diastereomer, where the bulky substituents at the 3 and 4 positions of the piperidine ring are in a more favorable equatorial orientation.
A key intermediate in many Paroxetine syntheses is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. nih.gov Achieving the correct trans-3,4-disubstituted piperidine scaffold can be accomplished through various strategies, including intramolecular SN2 reactions that set the desired stereochemistry. nih.gov
Table 1: Example of Isomer Ratios in Paroxetine Synthesis
| Reaction Step | Conditions | Resulting Isomer Ratio (cis:trans) | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Rh-DIPAMP catalyst, Methanol (B129727) | 50:50 | google.com |
| Catalytic Hydrogenation | [Rh(COD)Et-DUPHOS]OTf, Methanol | 66:34 | google.com |
Hydrochloride Salt Formation Protocols
The final step in the synthesis is typically the formation of the stable, crystalline hydrochloride salt. Paroxetine hydrochloride is an odorless, off-white powder with a defined melting point and solubility. fda.gov The hydrochloride salt of Defluoro Paroxetine would be expected to have similar physical properties.
The protocol for salt formation generally involves reacting the free base of the target molecule with hydrochloric acid in a suitable solvent system.
Common protocols include:
Reaction with HCl in an organic solvent: The purified free base is dissolved in a solvent such as isopropyl alcohol (IPA), and a solution of hydrochloric acid in IPA is added slowly to precipitate the hydrochloride salt. google.com
In-situ formation: Following a deprotection step that yields the paroxetine free base in solution, methanesulfonic acid or hydrochloric acid can be added directly to the reaction mixture. google.com
Solvent selection: The choice of solvent is critical for controlling crystallization and obtaining the desired polymorph. Propan-2-ol and acetone (B3395972) have been noted to promote the formation of specific solvates, which can then be de-solvated to yield the anhydrous hydrochloride form. google.com Other suitable solvents for mobilizing the free base include toluene, ethanol, ethyl acetate, acetone, and tetrahydrofuran (B95107) (THF). google.com
The resulting product, for instance, Paroxetine hydrochloride hemihydrate, is then typically filtered, washed with a chilled solvent, and dried. google.com
Deprotection and Ester Hydrolysis Steps
Throughout the synthesis, protecting groups are used to mask reactive functional groups, particularly the piperidine nitrogen. The removal of these groups (deprotection) is a critical final step before salt formation. Additionally, ester functionalities introduced during the synthesis must often be hydrolyzed or reduced.
N-Deprotection: A common strategy involves the deprotection of an N-protected intermediate. For instance, an N-benzyl group can be removed via catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst. google.com In another widely used method, N-methylparoxetine is demethylated using phenyl chloroformate to form a stable N-phenyl carbamate intermediate. google.com
Ester Hydrolysis: Ester groups, often methyl or ethyl esters, are frequently used intermediates. These are typically hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, by heating with potassium hydroxide (B78521) (KOH). google.comgoogle.com The resulting acid can then be carried forward to subsequent steps.
Carbamate Hydrolysis: When a carbamate is used as a protecting group, its hydrolysis is necessary to liberate the free piperidine nitrogen. The N-phenyl carbamate intermediate, for instance, is effectively hydrolyzed by heating with potassium hydroxide pellets in a suitable solvent. google.comgoogle.com
Enzymatic Hydrolysis: For highly selective transformations, enzymatic methods have been developed. Lipase and esterase biocatalysts can be used for the enantio-selective hydrolysis of racemic ester intermediates in Paroxetine synthesis, offering a green alternative to classical chemical methods. google.comresearchgate.net
Advanced Synthetic Strategies and Process Optimization
To improve efficiency, yield, and sustainability, advanced synthetic strategies and process optimization techniques are continuously being developed.
Reagent Selection and Reaction Condition Optimization
The selection of reagents and the fine-tuning of reaction conditions are paramount for maximizing yield and stereoselectivity.
Asymmetric Hydrogenation: In modern synthetic routes, asymmetric hydrogenation is a key strategy for establishing the chiral centers. This often involves screening various chiral ruthenium or rhodium catalysts to achieve high enantiomeric excess (ee). google.comthieme-connect.de
Reducing Agents: The choice of reducing agent is critical. While lithium aluminium hydride (LiAlH4) is effective for ester-to-alcohol reductions, it has been reported to potentially cause defluorination, leading to the formation of "desfluoro paroxetine" as an impurity. amazonaws.comgoogle.com Alternative reducing agents may be selected to avoid this side reaction.
Coupling Reagents: In the coupling of the piperidine fragment with the aryloxy moiety, various activating groups are used. Sulfonate esters, such as those formed with methane (B114726) sulfonyl chloride or toluene sulfonyl chloride, are common intermediates for this coupling step. google.com
Table 2: Optimization of a Catalytic Asymmetric Step
| Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Ruthenium Catalyst | t-BuONa, DMA, 95 °C | 76% | >98% | thieme-connect.de |
| [Rh(COD)Et-DUPHOS]OTf | Methanol, H2 (5 bar) | 83% | >99% | google.com |
Solvent System Rationalization in Multi-step Synthesis
The choice of solvent can significantly impact reaction rates, selectivity, and ease of purification. In a multi-step synthesis, rationalizing the solvent system aims to minimize solvent swaps and waste, often through "telescoped" reactions where the product of one step is used directly in the next without isolation.
Solvent Effects on Reactions: In Grignard reactions for forming the 4-arylpiperidine core, solvents like diethyl ether or toluene are used. google.com For subsequent steps like hydrogenation or salt formation, alcohols such as methanol or propan-2-ol are common. drugfuture.comgoogle.com Dichloromethane (CH2Cl2) has been shown to provide good results in terms of conversion and enantioselectivity in certain organocatalytic steps. nih.gov
Sustainable Solvents: There is a growing emphasis on using greener solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has been successfully implemented in the synthesis of Paroxetine intermediates, reducing the environmental impact. rsc.org
Solvent-Free Conditions: In some advanced approaches, particularly in continuous flow chemistry, reactions can be run under solvent-free (neat) conditions, which dramatically improves process efficiency and sustainability. nih.govresearchgate.net
Continuous Processing Approaches
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher productivity, and improved consistency. h1.co
The synthesis of key chiral intermediates of Paroxetine has been successfully demonstrated using continuous flow processes. nih.govrsc.org A typical setup involves pumping the reagents through a heated column packed with a heterogeneous catalyst.
Organocatalytic Flow Reactions: A critical step, such as an enantioselective conjugate addition, can be performed using a packed-bed reactor containing a supported organocatalyst. This allows for easy separation of the catalyst from the product stream and potential for catalyst recycling. rsc.org
Telescoped Flow Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence. For example, a solvent-free conjugate addition can be followed by a reductive amination–lactamization–amide/ester reduction sequence in a continuous flow setup, streamlining the synthesis of the piperidine core. researchgate.netrsc.org
Table 3: Parameters for Continuous Flow Synthesis of a Paroxetine Intermediate
| Parameter | Value | Purpose | Reference |
|---|---|---|---|
| Catalyst | Polystyrene-supported prolinol derivative | Asymmetric conjugate addition | nih.govrsc.org |
| Conditions | Solvent-free | Enhance sustainability and productivity | nih.govresearchgate.net |
| Flow Rate | 70 μL/min | Control residence time | nih.govrsc.org |
| Temperature | 60 °C | Optimize reaction rate and conversion | nih.govrsc.org |
Cost-Reduction Strategies for Key Intermediates (e.g., Suzuki Coupling Alternatives)
One such strategy involves the use of alternative metal catalysts or developing catalyst systems that are more efficient and reusable. researchgate.netnih.gov For instance, employing nickel complexes in Kumada cross-coupling reactions, which utilize organomagnesium compounds, can be a viable alternative for forging carbon-carbon bonds. scielo.br Another approach is the Stille reaction, which, despite concerns over tin toxicity, offers comparable advantages to the Suzuki coupling in terms of functional group tolerance and stability. scielo.br
Furthermore, optimizing reaction conditions, such as the choice of solvent, can lead to cost reductions. The use of greener solvents like ethanol, which is non-toxic and renewable, has shown promise in improving yields for Suzuki-Miyaura reactions in the synthesis of certain biaryl analogues. nih.gov
The Heck reaction presents another alternative pathway for linking aryl and alkyl fragments, which can be crucial in constructing the core structure of molecules like Defluoro Paroxetine. scielo.br
Table 1: Alternative Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst (Typical) | Key Advantages/Considerations |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium | High tolerance of functional groups, commercially available reagents. nih.govscielo.br |
| Stille | Organotin compound + Organohalide | Palladium | Tolerates a wide range of functional groups, stable reagents. scielo.br |
| Kumada | Grignard reagent + Organohalide | Nickel or Palladium | Utilizes readily available Grignard reagents. scielo.br |
| Heck | Alkene + Aryl halide | Palladium | Forms a new carbon-carbon bond at the alkene. scielo.br |
Chemical Reactivity and Transformations of Defluoro Paroxetine Hydrochloride
Oxidation Reactions and Oxidized Derivative Formation
The metabolism of paroxetine, the parent compound of Defluoro Paroxetine, primarily involves oxidation and methylation, leading to polar and conjugated products. fda.gov This process is partly mediated by the cytochrome P450 enzyme CYP2D6. nih.govfda.gov It is plausible that Defluoro Paroxetine would undergo similar oxidative transformations. The piperidine ring and the phenyl group are potential sites for hydroxylation and other oxidative modifications. The resulting oxidized derivatives are generally more polar and readily cleared from biological systems. fda.gov
Reduction Reactions for Functional Group Modification
While information on specific reduction reactions for Defluoro Paroxetine is scarce, the general principles of organic chemistry suggest potential transformations. For instance, if any part of the synthesis involved the introduction of a reducible group (e.g., a nitro group on the aromatic ring), it could be subsequently reduced to an amine. Such modifications would significantly alter the electronic and steric properties of the molecule.
Nucleophilic and Electrophilic Substitution Reactions on Cyclic and Aromatic Systems
The aromatic rings in Defluoro Paroxetine—the phenyl group and the benzodioxole moiety—are susceptible to electrophilic substitution reactions. The position of substitution would be directed by the existing substituents. Conversely, the piperidine ring contains a secondary amine, which is a nucleophilic center and can participate in various nucleophilic substitution reactions.
Synthesis of Labeled Defluoro Paroxetine Analogues for Research
The synthesis of isotopically labeled analogues of drug molecules is crucial for various research applications, including metabolism studies and receptor binding assays. researchgate.netnih.govnih.gov For Defluoro Paroxetine, this could involve the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
For instance, deuteration at specific positions can be used to study metabolic profiles and potentially reduce mechanism-based inhibition of enzymes like CYP2D6. nih.gov The synthesis of radiolabeled analogues, often involving tritium, is instrumental in radioligand binding assays to characterize the interaction of the compound with its biological target. nih.gov
The synthesis of halogenated analogues, such as bromo- or iodo-paroxetine, has been accomplished to provide a molecular basis for the interaction with its target. researchgate.net A similar approach could be applied to create labeled Defluoro Paroxetine analogues for in-depth structural and biochemical studies. researchgate.net The Sonogashira reaction has been utilized in the synthesis of novel fluoro analogues of other compounds, highlighting a potential route for introducing specific labels. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Defluoro Paroxetine, Hydrochloride | 1322626-23-2 | C₁₉H₂₂ClNO₃ scbt.comlgcstandards.com |
| Paroxetine | - | - |
| Bromo-paroxetine | - | - researchgate.net |
| Iodo-paroxetine | - | - researchgate.net |
| N-Boc (R)-nipecotic acid | - | - researchgate.net |
| 4-bromoiodobenzene | - | - researchgate.net |
| 1,4-diiodobenzene | - | - researchgate.net |
| Palladium acetate | - | - researchgate.net |
| Potassium carbonate | - | - researchgate.net |
| Pivalic acid | - | - researchgate.net |
| Sparteine | - | - nih.gov |
| Ethanol | - | - nih.gov |
| Nickel | - | - scielo.br |
| Tin | - | - scielo.br |
Advanced Analytical Characterization Techniques
Chromatographic Separations and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and impurity profiling of Defluoro Paroxetine (B1678475) Hydrochloride. As this compound is recognized as "Paroxetine Impurity A" or "Paroxetine USP Related Compound B," several HPLC methods developed for Paroxetine are adept at separating and quantifying this specific impurity.
A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. In a typical stability-indicating HPLC method for Paroxetine tablets, a C18 column is employed with an isocratic elution. The mobile phase often consists of a mixture of an aqueous buffer (such as 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic at pH 3.0) and acetonitrile (ACN) in a 60:40 (v/v) ratio. Detection is commonly carried out using a UV detector at 235 nm nih.gov.
The United States Pharmacopeia (USP-NF) monograph for Paroxetine Hydrochloride outlines a procedure where Defluoro Paroxetine (as Paroxetine Related Compound B) has a relative retention time of about 0.91 compared to Paroxetine acs.org. This allows for its identification and quantification within the API. The monograph also specifies an acceptance criterion of not more than 0.5% for this particular impurity, highlighting the importance of precise analytical control.
Table 1: Illustrative HPLC Method Parameters for the Analysis of Defluoro Paroxetine Hydrochloride (as a Paroxetine Impurity)
| Parameter | Condition |
| Column | C18 (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm) |
| Mobile Phase | 10 mM 1-decane sulfonic acid sodium salt with 10 mM sodium phosphate monobasic (pH 3.0) : Acetonitrile (60:40, v/v) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Relative Retention Time | ~0.91 (relative to Paroxetine) |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of Defluoro Paroxetine Hydrochloride and other impurities. The use of sub-2 µm particle columns in UHPLC systems allows for much faster separations without compromising efficiency.
For the analysis of Paroxetine and its related substances, UHPLC methods can achieve separation in under 1.2 minutes, a substantial reduction in analysis time compared to traditional HPLC methods. This high throughput is particularly beneficial in quality control environments. The enhanced resolution of UHPLC is also critical for separating structurally similar impurities from the main API peak and from each other, ensuring accurate quantification.
High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
High-Performance Thin Layer Chromatography (HPTLC) provides a versatile and cost-effective method for both the qualitative and quantitative analysis of pharmaceutical compounds and their impurities. For the analysis of Paroxetine and by extension, Defluoro Paroxetine Hydrochloride, HPTLC can be employed as a stability-indicating method.
A validated HPTLC method for Paroxetine utilizes pre-coated silica gel 60 F254 plates as the stationary phase. The separation is achieved using a mobile phase consisting of a mixture of solvents such as n-butanol, glacial acetic acid, and water in a ratio of 9:2:0.5 (v/v/v). Densitometric analysis is then performed at a specific wavelength, for instance, 288 nm, to quantify the separated compounds. In such a system, Clonazepam and Paroxetine hydrochloride have been well resolved with Rf values of 0.77 and 0.34 respectively researchgate.net. While specific Rf values for Defluoro Paroxetine Hydrochloride are not detailed in the available literature, the technique's ability to separate related compounds suggests its applicability.
Table 2: Representative HPTLC Method Parameters for the Analysis of Paroxetine and its Impurities
| Parameter | Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates |
| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (9:2:0.5, v/v/v) |
| Detection | Densitometry at 288 nm |
| Application | Qualitative and Quantitative Analysis, Stability Studies |
Chiral Chromatography for Stereoisomer Separation
Like Paroxetine, Defluoro Paroxetine Hydrochloride possesses chiral centers, meaning it can exist as different stereoisomers. As these isomers can have different pharmacological and toxicological profiles, their separation and control are of paramount importance. Chiral chromatography is the primary technique used for this purpose.
For the enantiomeric separation of Paroxetine, various chiral stationary phases (CSPs) have been successfully employed. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective. For instance, a Chiralpak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been found suitable for the chiral purity determination of Paroxetine nih.gov. Another approach utilizes an ovomucoid-based stationary phase, which has demonstrated high sensitivity with a limit of detection of 5 ng/mL and a limit of quantification of 16 ng/mL for Paroxetine enantiomers nih.gov.
A supercritical fluid chromatography (SFC) method has also been developed for the simultaneous separation of both chiral and achiral impurities of Paroxetine hydrochloride, offering a rapid and environmentally friendly alternative to traditional liquid chromatography researchgate.net. Given the structural similarity, these chiral separation principles are directly applicable to the stereoisomers of Defluoro Paroxetine Hydrochloride.
Flow Injection Analysis (FIA)
Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique that can be used for the quantitative analysis of pharmaceuticals. While specific applications of FIA for the direct determination of Defluoro Paroxetine Hydrochloride are not extensively documented, the technique is well-suited for the high-throughput screening of pharmaceutical impurities nih.govresearchgate.net. FIA systems can be coupled with various detectors, including mass spectrometry (FIA-MS), to provide rapid and sensitive analysis of a large number of samples. This makes it a valuable tool in quality control for monitoring the levels of known impurities like Defluoro Paroxetine Hydrochloride in bulk drug substances and final products.
Solid-State Characterization and Polymorphism
The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability. Therefore, a thorough solid-state characterization of Defluoro Paroxetine Hydrochloride is essential.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Researchers have determined the X-ray crystal structures of the human serotonin (B10506) transporter (SERT) in complex with Paroxetine and its analogues nih.gov. These studies are crucial for understanding the drug-receptor interactions at a molecular level. Furthermore, the crystal structures of various salts of Paroxetine, such as the nitrate salt, have been elucidated, providing information on the molecular conformation and intermolecular interactions usp.br. Such studies on analogues are instrumental in predicting the likely crystal packing and hydrogen bonding networks that would be present in the crystal structure of Defluoro Paroxetine Hydrochloride. The investigation of polymorphism in Paroxetine hydrochloride has revealed the existence of multiple crystalline forms, including anhydrous and hydrated forms nih.gov. This underscores the importance of conducting similar polymorphic screens for Defluoro Paroxetine Hydrochloride to identify and characterize all potential solid-state forms.
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Dehydration Behavior
While some suppliers of "Paroxetine Hydrochloride Anhydrous EP Impurity A" (another name for Defluoro Paroxetine Hydrochloride) may offer a Certificate of Analysis that could include TGA data, this information is not publicly accessible. synthinkchemicals.com
For the parent compound, Paroxetine Hydrochloride, extensive thermal analysis has been conducted, revealing the existence of different polymorphic and hydrated forms with distinct thermal behaviors. nih.gov However, this data cannot be directly extrapolated to its defluorinated analogue.
X-ray Powder Diffraction (XRPD) for Crystalline Forms and Hydration States
Detailed X-ray Powder Diffraction (XRPD) data for Defluoro Paroxetine Hydrochloride, which would be essential for identifying its crystalline forms and hydration states, is not available in published literature. XRPD is a fundamental technique for solid-state characterization, and its absence from the public record indicates a significant gap in the understanding of this specific compound's solid-state properties.
In contrast, the crystalline structures of Paroxetine Hydrochloride's anhydrous and hemihydrate forms have been thoroughly investigated using techniques including XRPD. nih.gov
Investigation of Anhydrous, Hemihydrate, and Solvate Forms (e.g., Isopropanol Solvate)
There is no specific information in the available search results regarding the existence or investigation of anhydrous, hemihydrate, or solvate forms of Defluoro Paroxetine Hydrochloride. The characterization and differentiation of these forms would rely on techniques like DSC, TGA, and XRPD, for which public data is currently lacking. While the parent compound, Paroxetine Hydrochloride, is known to exist in anhydrous and hemihydrate forms, it is not possible to infer the same for its defluorinated derivative without specific experimental evidence. nih.gov
Electrochemical Methods for Detection and Quantification
No specific electrochemical methods for the detection and quantification of Defluoro Paroxetine Hydrochloride have been reported in the reviewed literature. Research on the electrochemical analysis of related compounds has primarily focused on Paroxetine itself. These studies describe various techniques, including the use of modified electrodes to enhance sensitivity and selectivity for Paroxetine in biological and pharmaceutical samples. However, there is no indication that these methods have been applied to or validated for the specific detection of Defluoro Paroxetine Hydrochloride.
Molecular Interactions and Preclinical Pharmacodynamics
Serotonin (B10506) Transporter (SERT) Interaction and Inhibition Mechanisms
The primary mechanism of action for paroxetine (B1678475) and its analogues is the inhibition of the serotonin transporter (SERT), which prevents the reuptake of serotonin from the synaptic cleft. drugbank.com This inhibition is achieved through direct binding to the central substrate-binding site of the transporter. elifesciences.orgnih.gov Structural and biochemical studies have been crucial in elucidating the specifics of this interaction, often employing thermostabilizing mutations to capture the dynamic transporter in a specific state. elifesciences.orgnih.gov
Binding Affinity Studies of Defluoro Paroxetine Analogues to SERT
Research into the structure-activity relationship of paroxetine has involved synthesizing and testing various analogues to understand the contribution of different chemical moieties to binding affinity. Enantiopure analogues of paroxetine where the fluorine atom was replaced with bromine or iodine have been created to probe these interactions. elifesciences.orgnih.govnih.gov
Binding assays consistently demonstrate that substituting the fluoro group with a larger halogen, such as a bromo or iodo group, leads to a decrease in binding affinity for SERT. elifesciences.orgnih.gov For instance, in one study, Br-paroxetine and I-paroxetine displayed up to a 10–13 fold decrease in their inhibition constant (Ki) when interacting with certain mutant forms of SERT compared to the wild-type transporter. elifesciences.org This suggests that the fluorine atom, while not essential for binding, plays a significant role in optimizing the high-affinity interaction characteristic of paroxetine. elifesciences.orgnih.gov
Table 1: Binding Affinities of Paroxetine Analogues to SERT Variants Data extracted from research on ts2-active SERT and its mutants.
Compound SERT Variant Inhibition Constant (Ki) in nM (Mean ± SEM) Paroxetine ts2-active 0.4 ± 0.2 Br-Paroxetine ts2-active 0.4 ± 0.2 Br-Paroxetine Asn177Val Mutant 4.0 ± 0.4 Br-Paroxetine Asn177Thr Mutant 5.0 ± 0.5 I-Paroxetine ts2-active 1.7 ± 0.3 I-Paroxetine Asn177Val Mutant 7.0 ± 0.8
Allosteric Modulation Potential of SERT by Paroxetine Derivatives
Beyond the primary (orthosteric) binding site, SERT possesses a secondary, allosteric site in its extracellular vestibule. biorxiv.orgresearchgate.net Ligands binding to this site can modulate the transporter's activity, typically resulting in non-competitive inhibition. biorxiv.org Paroxetine is thought to interact with this allosteric site, albeit with low affinity. biorxiv.orgnih.gov This interaction is considered less pronounced than that of other SSRIs like escitalopram. nih.gov In-vitro studies have shown that R-citalopram can weaken the association rate of paroxetine with the serotonin transporter, an effect suggested to occur via modulation of the allosteric binding site. au.dknih.gov
Structural Insights into SERT Binding Poses (e.g., ABC vs. ACB)
The precise orientation of paroxetine within the SERT central binding site has been a subject of significant investigation. The central site is understood to have three subsites: A, B, and C. nih.gov
ABC Pose: Initial X-ray crystallography structures revealed paroxetine in a pose where the piperidine (B6355638) ring occupies subsite A, the benzodioxol group sits (B43327) in subsite B, and the fluorophenyl group is positioned in subsite C. nih.govbiorxiv.org Cryo-electron microscopy (cryo-EM) studies have provided clear density maps that support this ABC pose, resolving the larger benzodioxol and smaller fluorophenyl groups in subsites B and C, respectively. elifesciences.orgbiorxiv.org
ACB Pose: Conversely, some mutagenesis, molecular dynamics, and binding studies have suggested an alternative "ACB" pose. nih.govbiorxiv.org In this orientation, the positions of the benzodioxol and fluorophenyl groups are swapped, occupying subsites C and B, respectively. nih.govbiorxiv.org
The debate between these two poses highlights the conformational flexibility of the transporter and the nuanced nature of inhibitor binding. nih.govbiorxiv.org However, recent structural data from cryo-EM and anomalous X-ray diffraction using bromo- and iodo-paroxetine analogues provide strong, mutually consistent evidence favoring the ABC pose. elifesciences.orgrcsb.org
G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
In addition to its well-documented effects on SERT, paroxetine has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), an enzyme implicated in cardiovascular function. nih.govnih.govosti.gov This "off-target" effect is specific, with paroxetine showing up to 60-fold selectivity for GRK2 over other GRK subfamilies. nih.govnih.gov Paroxetine binds to the active site of GRK2, overlapping with the ATP binding site and stabilizing the kinase in a novel conformation. amazonaws.comnih.gov
Direct Inhibition Mechanisms of GRK2 by Defluoro Paroxetine Analogues
To confirm the structural basis for GRK2 inhibition, analogues of paroxetine, including defluoro paroxetine, have been studied. The crystal structure of the GRK2-paroxetine complex shows that the fluorine atom is involved in multiple hydrophobic interactions within the binding site. nih.gov
The loss of the fluorine atom in defluoro paroxetine was predicted to reduce its affinity for GRK2. nih.gov Experimental results confirmed this prediction; defluoro paroxetine is a significantly less potent inhibitor of GRK2 compared to paroxetine. amazonaws.com This finding underscores the importance of the fluorine moiety for this specific off-target interaction, just as it is for the primary interaction with SERT. amazonaws.comnih.gov Computational studies on paroxetine-like compounds further suggest that specific substitutions can enhance inhibitory activity and selectivity for GRK2. researchgate.net
Table 2: Potency of Paroxetine Analogues as GRK2 Inhibitors Data derived from in vitro kinase assays.
Compound Relative Potency vs. Paroxetine Significance (p-value) Paroxetine - - Defluoro Paroxetine Significantly Less Potent P = 0.01 Desmethylene Paroxetine Significantly Less Potent P = 0.0033
Quantitative Assessment of Binding Affinity (pIC50) and Selectivity
Defluoro-paroxetine demonstrates a marked reduction in binding affinity for G protein-coupled receptor kinase 2 (GRK2) when compared to its parent compound, paroxetine. Quantitative analysis reveals a significant decrease in potency, with defluoro-paroxetine exhibiting a 5- to 8-fold decrease in the negative logarithm of the half-maximal inhibitory concentration (pIC50). nih.gov This diminished binding affinity suggests that the fluorine atom present in paroxetine plays a crucial role in the molecule's interaction with the GRK2 active site. The selectivity of defluoro-paroxetine for other kinases in the GRK family has not been extensively reported in the available literature.
Table 1: Comparative Binding Affinity (pIC50) for GRK2
| Compound | Fold Decrease in pIC50 vs. Paroxetine |
|---|---|
| Defluoro-paroxetine | 5- to 8-fold |
Data derived from studies on paroxetine analogs. nih.gov
Role of Fluorine in Hydrophobic Interactions within the GRK2 Active Site
The reduced affinity of defluoro-paroxetine for GRK2 is attributed to the loss of key hydrophobic interactions within the enzyme's active site. nih.gov In the GRK2-paroxetine complex, the fluorine atom participates in multiple hydrophobic contacts that contribute to the stable binding of the inhibitor. The absence of this fluorine atom in defluoro-paroxetine eliminates these specific interactions, leading to a less stable and lower-affinity binding state. nih.gov This highlights the critical role of the fluorophenyl moiety of paroxetine in establishing high-potency inhibition of GRK2.
Structural Analysis of GRK2-Defluoro Paroxetine Complexes
While a specific crystal structure of a GRK2-defluoro-paroxetine complex is not available in the reviewed literature, structural analysis is inferred from the high-resolution crystal structure of the GRK2-paroxetine-Gβγ complex. nih.govpharmgkb.org In this complex, paroxetine settles into the ATP-binding pocket, situated at the interface between the small and large lobes of the kinase domain. pharmgkb.orgresearchgate.net The binding of paroxetine induces a distinct conformation in the kinase, notably ordering a regulatory loop known as the active site tether (AST), which becomes part of the ligand-binding site. nih.gov
Cytochrome P450 Enzyme System Interactions (in vitro)
The interactions of paroxetine with the cytochrome P450 (CYP) enzyme system are well-documented, providing a basis for understanding the potential profile of defluoro-paroxetine.
Paroxetine is characterized as a potent, mechanism-based inhibitor of CYP2D6. nih.govresearchgate.net This time-dependent inhibition is a result of the metabolism of the methylenedioxy group in the paroxetine molecule, which leads to the formation of a reactive metabolite intermediate that irreversibly binds to the enzyme. nih.gov Pre-incubation of paroxetine with human liver microsomes results in an approximate 8-fold reduction in its IC50 value for CYP2D6 inhibition, from 2.54 µM to 0.34 µM. nih.govresearchgate.net Since defluoro-paroxetine retains the methylenedioxy moiety, it is also expected to act as a mechanism-based inhibitor of CYP2D6.
Paroxetine is considered a weaker inhibitor of other CYP isozymes. In-vitro studies indicate its involvement in the metabolism of other drugs is primarily through CYP2D6. pharmgkb.org While some studies suggest a minor role for CYP3A4, CYP1A2, and CYP2C19 in paroxetine's own metabolism, its inhibitory effect on these enzymes is substantially less potent than its effect on CYP2D6. pharmgkb.orgnih.gov For instance, fluoxetine, another SSRI, and its metabolite norfluoxetine (B159337) are time-dependent inhibitors of CYP3A4 and CYP2C19, but similar potent inhibition by paroxetine on these enzymes is not as prominently reported. nih.govresearchgate.net
Table 2: In Vitro Inhibition of CYP2D6 by Paroxetine
| Parameter | Value (µM) | Condition |
|---|---|---|
| IC50 | 2.54 | Without pre-incubation |
| IC50 | 0.34 | With pre-incubation |
| Apparent K(I) | 4.85 | Time-dependent inhibition |
Data for paroxetine, from which the activity of defluoro-paroxetine is inferred. nih.govresearchgate.net
The potent inhibition of CYP2D6 by paroxetine carries significant implications for drug-drug interactions, as it can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme. nih.govnih.gov Given that defluoro-paroxetine shares the chemical group responsible for this mechanism-based inhibition, it is predicted to have a similar high potential for causing such interactions. nih.gov This profile necessitates careful consideration in any preclinical or clinical development, as co-administration with CYP2D6 substrates could lead to altered pharmacokinetics and potential toxicity. The weaker interactions with other CYP isozymes like CYP3A4 suggest a lower risk of interactions involving these pathways. pharmgkb.org
Interactions with Other Neurotransmitter Receptors and Transporters (in vitro/preclinical)
Paroxetine's primary pharmacological target is the serotonin transporter (SERT). nih.govelifesciences.org It exhibits a very high binding affinity for SERT, with reported Ki values in the picomolar range (e.g., ~70 pM), making it one of the most potent selective serotonin reuptake inhibitors (SSRIs). nih.govelifesciences.org
The fluorophenyl group of paroxetine is understood to be critical for its high-affinity binding to SERT. researchgate.net Therefore, the absence of the fluorine atom in defluoro-paroxetine is expected to significantly reduce its binding affinity and potency as a serotonin reuptake inhibitor.
Paroxetine displays substantially lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) compared to SERT. nih.govmdpi.com Reported binding affinities for NET and DAT are in the nanomolar range, indicating a high degree of selectivity for SERT. nih.gov In vitro studies report that paroxetine has a minor affinity for other receptors, including dopamine, alpha1-, alpha2-, beta-adrenergic, muscarinic, and histamine (B1213489) (H1) receptors. nih.gov Given that the primary structural change in defluoro-paroxetine is the removal of a fluorine atom from a group critical for SERT binding, its affinity for other transporters and receptors is also anticipated to be low, likely similar to or weaker than that of paroxetine.
Table 3: Binding Affinity of Paroxetine for Monoamine Transporters
| Transporter | Binding Affinity (Ki) |
|---|---|
| Serotonin Transporter (SERT) | ~70.2 pM |
| Norepinephrine Transporter (NET) | ~40 nM |
| Dopamine Transporter (DAT) | ~490 nM |
Data for paroxetine, from which the activity of defluoro-paroxetine is inferred. nih.gov
Dopamine (DAT) and Norepinephrine (NET) Transporter Affinity
While the primary target of paroxetine and its analogues is the serotonin transporter (SERT), their affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) is also of considerable interest for understanding their full pharmacological spectrum. Paroxetine itself demonstrates weak effects on dopamine reuptake. nih.gov It also acts as a norepinephrine reuptake inhibitor, particularly at higher doses. nih.govnih.gov Studies on the drosophila dopamine transporter (dDAT), which has a pharmacological profile similar to the norepinephrine transporter (NET), showed paroxetine to have a binding affinity (Ki) of 322 nM. nih.gov In vivo studies in rats have confirmed that paroxetine can inhibit NET at serum concentrations greater than 100 ng/mL. nih.gov
Comparative data for Defluoro Paroxetine is less direct. However, structure-activity relationship studies of various paroxetine analogues suggest that modifications to the 4-phenyl ring, including the removal of the fluorine atom, can alter affinity for these transporters. The desfluoro analogue of paroxetine has been shown to bind to the rat serotonin transporter (rSERT) with a Ki of 0.557 nM, similar to paroxetine's 0.311 nM, indicating that the 4-fluoro group is not essential for high-affinity SERT binding. nih.gov While specific Ki values for Defluoro Paroxetine at DAT and NET are not extensively documented in publicly available literature, the principle that alterations to the halogen substitution affect transporter affinity is well-established. nih.govelifesciences.org
Muscarinic, Adrenergic (alpha1, alpha2, beta), and Histamine (H1) Receptor Binding
Paroxetine does, however, exhibit some affinity for muscarinic cholinergic receptors. drugbank.com In one study, paroxetine demonstrated a weak affinity for muscarinic receptors with an inhibition constant (Ki) of 89 nM. nih.gov This is considerably weaker than older tricyclic antidepressants like amitriptyline (B1667244) (Ki = 5.1 nM). nih.gov Given that the core structure responsible for these interactions remains intact in Defluoro Paroxetine, a similar profile of low affinity for adrenergic and histamine receptors, with some weak interaction at muscarinic receptors, is expected, although direct binding data for the defluorinated compound is sparse.
Gamma-Aminobutyric Acid (GABA) Transporter Interactions
Studies have been undertaken to explore the interactions of paroxetine with GABA transporters. In silico and in vitro research has confirmed that paroxetine shows some interaction with γ-aminobutyric acid transporters, although it interacts most strongly with monoamine transporters. nih.gov The low probability of strong interactions between paroxetine and the human GABA transporter 1 (hGAT1) has been noted. nih.gov Furthermore, research into the effects of GABA receptor ligands on the neurochemical effects of paroxetine suggests a role for GABA(B) receptor activation in the mechanisms of action of selective serotonin reuptake inhibitors. nih.gov Direct interaction data for Defluoro Paroxetine, Hydrochloride on GABA transporters is not widely available, but based on the data for paroxetine, any interaction is likely to be significantly weaker than its primary activity at the serotonin transporter. nih.gov
Structure-Activity Relationship (SAR) Studies of Defluoro Paroxetine Hydrochloride
The structure-activity relationship (SAR) of this compound and its analogues provides critical insights into the molecular features governing their biological activity.
Elucidation of Structural Determinants for Target Binding and Functional Activity
The binding of paroxetine analogues to the serotonin transporter (SERT) is a key determinant of their function. The structure of paroxetine consists of a piperidine ring connected to benzodioxol and fluorophenyl groups. nih.gov In the accepted binding pose (the ABC pose), the piperidine ring's secondary amine forms a crucial interaction with Asp98 in subsite A of the transporter's central binding site. nih.gov The benzodioxol and fluorophenyl groups occupy subsites B and C, respectively. nih.gov
Comparative Analysis of Defluorinated, Ethoxy, and Other Halogenated Analogues
Comparative studies of paroxetine analogues have been instrumental in understanding the role of the 4-position substituent on the phenyl ring.
| Compound | Ki (nM) | Reference |
|---|---|---|
| Paroxetine | 0.311 | nih.gov |
| Desfluoro Paroxetine (Defluoro Paroxetine) | 0.557 | nih.gov |
| 4-Bromo-paroxetine | 4.90 | nih.gov |
| 4-Iodo-paroxetine | 1.7 ± 0.3 | elifesciences.org |
As the data indicates, the desfluoro (defluoro) analogue of paroxetine binds to the rat serotonin transporter with an affinity very similar to that of paroxetine itself. nih.gov This implies that the 4-fluoro group does not contribute significantly to the binding energy at SERT. nih.gov However, replacing the fluorine with larger halogens like bromine or iodine leads to a decrease in affinity. nih.govelifesciences.org For instance, 4-bromo-paroxetine shows a 16-fold decrease in binding affinity compared to paroxetine. nih.gov This suggests that the size and electronic properties of the substituent at the 4-position of the phenyl ring are important modulating factors for SERT binding, with larger substitutions being less favorable.
Stereochemical Influences on Biological Activity
The stereochemistry of paroxetine and its analogues is critical for their biological activity. nih.gov Paroxetine has two chiral centers, with the active enantiomer possessing the (3S, 4R) configuration. This specific spatial arrangement of the substituents on the piperidine ring is essential for correct orientation within the SERT binding pocket. The importance of stereochemistry is a general principle in drug action, influencing not only target binding but also metabolism and distribution. nih.gov For this compound, maintaining the (3S, 4R) configuration is equally crucial for its high-affinity interaction with the serotonin transporter, as this ensures the correct positioning of the key pharmacophoric elements, such as the piperidine nitrogen and the aryl groups, within the transporter's binding subsites. nih.gov
Role As a Pharmaceutical Impurity and Reference Standard
Identification and Characterization of Defluoro Paroxetine (B1678475) Hydrochloride as a Process Impurity
Defluoro Paroxetine, Hydrochloride, also known by synonyms such as (3S,4R)-3-[[1,3-Benzodioxol-5-yloxy]methyl]-4-phenylpiperidine hydrochloride and Paroxetine Related Compound B (USP), is a known process-related impurity that can arise during the synthesis of Paroxetine. lgcstandards.compharmaffiliates.com The formation of this impurity is often associated with specific steps in the manufacturing process. For instance, the reduction step utilizing reagents like lithium aluminum hydride can potentially lead to the formation of Desfluoro paroxetine. amazonaws.com Additionally, the presence of metal alkoxides during synthesis has been reported to cause defluorination, resulting in the generation of this and other related impurities. amazonaws.com
The synthesis of Paroxetine is a complex multi-step process, and without stringent control, the formation of impurities is a significant concern. ajrconline.orgresearchgate.net The characterization of these impurities is crucial for maintaining the quality of the final Active Pharmaceutical Ingredient (API). Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify the presence of this compound. ajrconline.orgresearchgate.netualberta.cabau.edu.lb The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both list Defluoro Paroxetine as a specified impurity of Paroxetine, underscoring its regulatory significance. sigmaaldrich.comsynthinkchemicals.com
| Chemical Identification of this compound | |
|---|---|
| Systematic Name | (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride |
| Synonyms | Desfluoro Paroxetine; Paroxetine USP Related Compound B; (3S,4R)-4-Phenyl-3-piperidylmethane synthinkchemicals.com |
| CAS Number | 1322626-23-2 scbt.com, 1394842-91-1 chemicalbook.com |
| Molecular Formula | C₁₉H₂₂ClNO₃ scbt.com |
| Molecular Weight | 347.84 g/mol scbt.com |
Significance in Pharmaceutical Quality Control (QC) and Quality Assurance (QA)
The presence of impurities in a drug product, even in trace amounts, can impact its safety and efficacy. Therefore, the diligent monitoring and control of impurities like this compound are paramount in pharmaceutical Quality Control (QC) and Quality Assurance (QA) programs. synthinkchemicals.com Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in drug substances and drug products. fda.govfda.gov
Pharmaceutical manufacturers are required to identify and quantify all impurities present at a level of 0.1% or greater. For impurities with the potential for toxicity, the threshold for identification and qualification is even lower. The control of this compound is essential to ensure that each batch of Paroxetine API and its finished dosage forms consistently meet the predefined quality standards. synthinkchemicals.comsynzeal.com This involves the development and validation of sensitive and specific analytical methods to detect and quantify this impurity. nih.govnifdc.org.cn These methods are integral to routine QC testing of raw materials, in-process materials, and the final drug product, ensuring that the level of this compound remains below the accepted limits throughout the product's shelf life.
Application as a Reference Standard for Paroxetine and its Derivatives
To accurately quantify the levels of this compound in Paroxetine samples, a highly pure and well-characterized reference standard of the impurity is required. synzeal.compharmaffiliates.com This reference standard serves as a benchmark against which the impurity in a test sample is compared. Pharmaceutical primary standards of this compound are available from pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.com Certified Reference Materials (CRMs) and pharmaceutical secondary standards are also produced and certified in accordance with international standards to provide a cost-effective alternative for routine quality control. sigmaaldrich.com
These reference standards are crucial for:
Method Development and Validation: Establishing and verifying the performance of analytical methods used for impurity profiling. synthinkchemicals.comsynzeal.com
Routine Quality Control Testing: Quantifying the amount of this compound in batches of Paroxetine. synthinkchemicals.comsynzeal.com
Stability Studies: Assessing the potential for the formation of this impurity over time under various storage conditions. synthinkchemicals.com
The availability of these high-quality reference standards enables pharmaceutical companies to comply with regulatory requirements and ensure the quality of their products. pharmacopoeia.comusp.org
| Availability of this compound Reference Standards | |
|---|---|
| Source | Designation |
| European Pharmacopoeia (EP) | Paroxetine Impurity A sigmaaldrich.com |
| United States Pharmacopeia (USP) | Paroxetine Related Compound B lgcstandards.com |
| British Pharmacopoeia (BP) | Paroxetine impurity standard sigmaaldrich.com |
Relevance in Regulatory Filings (e.g., Abbreviated New Drug Application (ANDA) Support)
For generic drug manufacturers seeking to market a generic version of Paroxetine, the submission of an Abbreviated New Drug Application (ANDA) to the FDA is required. fda.gov A critical component of the ANDA is the comprehensive characterization of the drug substance, including the identification and control of all impurities. synthinkchemicals.com
The ANDA must demonstrate that the impurity profile of the generic product is equivalent to or better than that of the innovator's product. This requires the manufacturer to have a thorough understanding of the potential impurities that can arise from their specific synthetic route, including this compound. amazonaws.com The application must include data on the levels of this impurity in their drug substance and demonstrate that they have implemented appropriate controls to ensure it remains within acceptable limits. fda.gov The use of well-characterized reference standards for this compound is essential for generating the analytical data required to support the ANDA submission. synthinkchemicals.comsynzeal.com The ability to effectively control this impurity is a key factor in obtaining regulatory approval for a generic Paroxetine product.
Q & A
Q. How can the molecular structure of Defluoro Paroxetine Hydrochloride be elucidated using advanced spectroscopic techniques?
Methodological Answer: Structural characterization involves 2D nuclear magnetic resonance (NMR) spectroscopy. Assign hydrogen and carbon signals using 1H-NMR, 13C-NMR (with DEPT 135°), and correlation spectra (1H-1H COSY, HSQC, HMBC). For example:
- 1H-NMR peaks for aromatic protons in the benzodioxole moiety appear at δ 6.7–6.9 ppm.
- 13C-NMR identifies quaternary carbons (e.g., C-4 fluorophenyl at δ 158 ppm).
- HMBC correlations confirm connectivity between the piperidine ring and fluorophenyl group .
Table 1: Key NMR Assignments (Paroxetine HCl)
| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (HMBC/HSQC) |
|---|---|---|---|
| H-3 (piperidine) | 3.2–3.5 | Multiplet | C-4 (fluorophenyl) |
| C-1 (benzodioxole) | 148.5 | Quaternary | H-2, H-6 (aromatic) |
Q. What analytical methods are validated for quantifying Defluoro Paroxetine Hydrochloride in formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 295 nm) is standard. Use a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60), flow rate 1.0 mL/min. Calibration curves show linearity (R² > 0.999) over 10–100 µg/mL. Impurity profiling requires gradient elution to resolve degradation products (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) .
Q. What safety protocols are critical for handling Defluoro Paroxetine Hydrochloride in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles (EN 166/NIOSH standards), and lab coats.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers at 2–8°C, away from light .
Advanced Research Questions
Q. How can impurity profiles of Defluoro Paroxetine Hydrochloride be resolved to meet pharmacopeial standards?
Methodological Answer: Use USP Paroxetine System Suitability Mixture A (1% related compounds A/B) for HPLC method validation. Key parameters:
- Column: Zorbax SB-C8 (4.6 × 150 mm, 5 µm).
- Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (30:70).
- Detection: UV at 220 nm.
Table 2: Impurity Retention Times (Relative to Paroxetine)
| Compound | Retention Time (min) | Relative Retention |
|---|---|---|
| Paroxetine HCl | 12.5 | 1.0 |
| Related Compound A | 11.3 | 0.9 |
| Related Compound B | 13.8 | 1.1 |
Quantify impurities using the formula: \text{% Impurity} = \frac{C_{\text{std}} \times R_{\text{sample}}}{W \times R_{\text{std}}} \times 100 Where = standard concentration, = peak area .
Q. How do in vitro models assess the neuropharmacological activity of Defluoro Paroxetine Hydrochloride?
Methodological Answer:
- Cell Lines: Use human U266 myeloma cells or BT-474 breast cancer cells for cytotoxicity assays (MTT protocol, IC50 calculation).
- Receptor Binding: Radioligand displacement assays (e.g., [³H]-paroxetine binding to serotonin transporters in rat brain synaptosomes).
- Data Interpretation: Compare inhibition constants (Ki) with fluoxetine to evaluate selectivity .
Q. What methodologies address contradictions in epidemiological studies linking Defluoro Paroxetine Hydrochloride to cancer risk?
Methodological Answer: Conflicting data (e.g., 50% reduced breast cancer risk vs. no association) arise from study design variability. Mitigate via:
Q. How are extended-release formulations of Defluoro Paroxetine Hydrochloride optimized for controlled delivery?
Methodological Answer: Use hydrophilic gel matrices (HPMC K100LV/K4M blends) in dry granulation. Key steps:
- Dissolution Testing: USP Apparatus II (50 rpm, 37°C), pH 6.8 phosphate buffer.
- Optimization: Orthogonal design (factors: HPMC ratio, coating thickness). Target f2 similarity >50 vs. reference.
Table 3: Dissolution Profile (f2 Values)
| Formulation | f2 vs. Reference | Release at 12h (%) |
|---|---|---|
| HPMC K100LV | 68 | 98.5 ± 1.2 |
| HPMC K4M | 72 | 95.3 ± 0.8 |
Stability studies (40°C/75% RH, 6 months) confirm <0.5% degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
